

Physicochemical Properties of Halogenated Methoxypyridines: An In-depth Technical Guide

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Compound of Interest

Compound Name: *4-Bromo-5-chloro-2-methoxypyridine*

CAS No.: *1211534-25-6*

Cat. No.: *B572371*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated methoxypyridines represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and drug discovery. The introduction of halogen atoms and a methoxy group onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as acidity (pKa), lipophilicity (logP), solubility, and melting point. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. This technical guide provides a comprehensive overview of the core physicochemical properties of various halogenated methoxypyridines, details the experimental protocols for their determination, and illustrates relevant synthetic and biological pathways.

Data Presentation: Physicochemical Properties

The following tables summarize the available quantitative data for a selection of halogenated methoxypyridines. It is important to note that some of the presented values are predicted and

should be considered as estimates.

Table 1: pKa and logP Values of Halogenated Methoxypyridines

Compound	Molecular Formula	pKa	logP
2-Chloro-6-methoxypyridine	C ₆ H ₆ ClNO	0.40±0.10 (Predicted) [1]	1.74 (Predicted)[1]
2-Bromo-4-methoxypyridine	C ₆ H ₆ BrNO	2.10±0.10 (Predicted) [2]	1.8 (Computed)[3]
3-Iodo-2-methoxypyridine	C ₆ H ₆ I NO	1.38±0.10 (Predicted) [1]	2.1 (Computed)[4]
4-Methoxypyridine	C ₆ H ₇ NO	6.58 (at 25°C)[5]	1.1 (Computed)[4]

Table 2: Physical Properties of Halogenated Methoxypyridines

Compound	CAS Number	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)	Solubility in Water
2-Chloro-3-methoxypyridine	52605-96-6	46-48[6]	210.6±20.0 at 760 mmHg[7]	1.2±0.1[7]	Insoluble
2-Chloro-6-methoxypyridine	17228-64-7	-	185-186	1.207 at 25 °C	Not specified
2-Bromo-4-methoxypyridine	89488-29-9	46-48[8]	220-222[8]	1.546 (Estimated) [8]	Insoluble[8]
2,5-Dibromo-3-methoxypyridine	1142191-57-8	Not specified	Not specified	Not specified	Not specified
3-Iodo-2-methoxypyridine	112197-15-6	66[9]	131-133 at 43 mmHg[9]	1.831 at 25 °C[9]	Not specified
4-Chloro-3-methoxy-2-chloromethylpyridine HCl	Not specified	92-95[10]	275.5±35.0 (Predicted) [10]	1.170±0.06 (Predicted) [10]	Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Very Slightly) [10]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental methodologies for measuring pKa, logP, and solubility.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and reliable method for its determination.^[10]

Methodology:

- Preparation of Solutions:
 - Prepare a standard solution of the halogenated methoxypyridine of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).
 - Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
- Titration:
 - Calibrate a pH meter using standard buffer solutions.
 - Place a known volume of the sample solution in a beaker and immerse the pH electrode.
 - Incrementally add the titrant (strong base for an acidic substance or strong acid for a basic substance) to the sample solution.
 - Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Data Analysis:
 - Plot a titration curve of pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

Determination of logP (Shake-Flask Method)

The partition coefficient ($\log P$) is a measure of a compound's lipophilicity and is determined by its distribution between an organic and an aqueous phase. The shake-flask method is the gold standard for experimental $\log P$ determination.

Methodology:

- Phase Preparation:
 - Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4).
 - Saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by shaking them together for a prolonged period and then allowing them to separate.
- Partitioning:
 - Dissolve a known amount of the halogenated methoxypyridine in the aqueous phase.
 - Add a known volume of the pre-saturated n-octanol.
 - Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
 - Centrifuge the mixture to ensure complete separation of the two phases.
- Analysis:
 - Carefully separate the two phases.
 - Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
 - The $\log P$ is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation. Several methods can be used to determine the thermodynamic solubility of a compound.

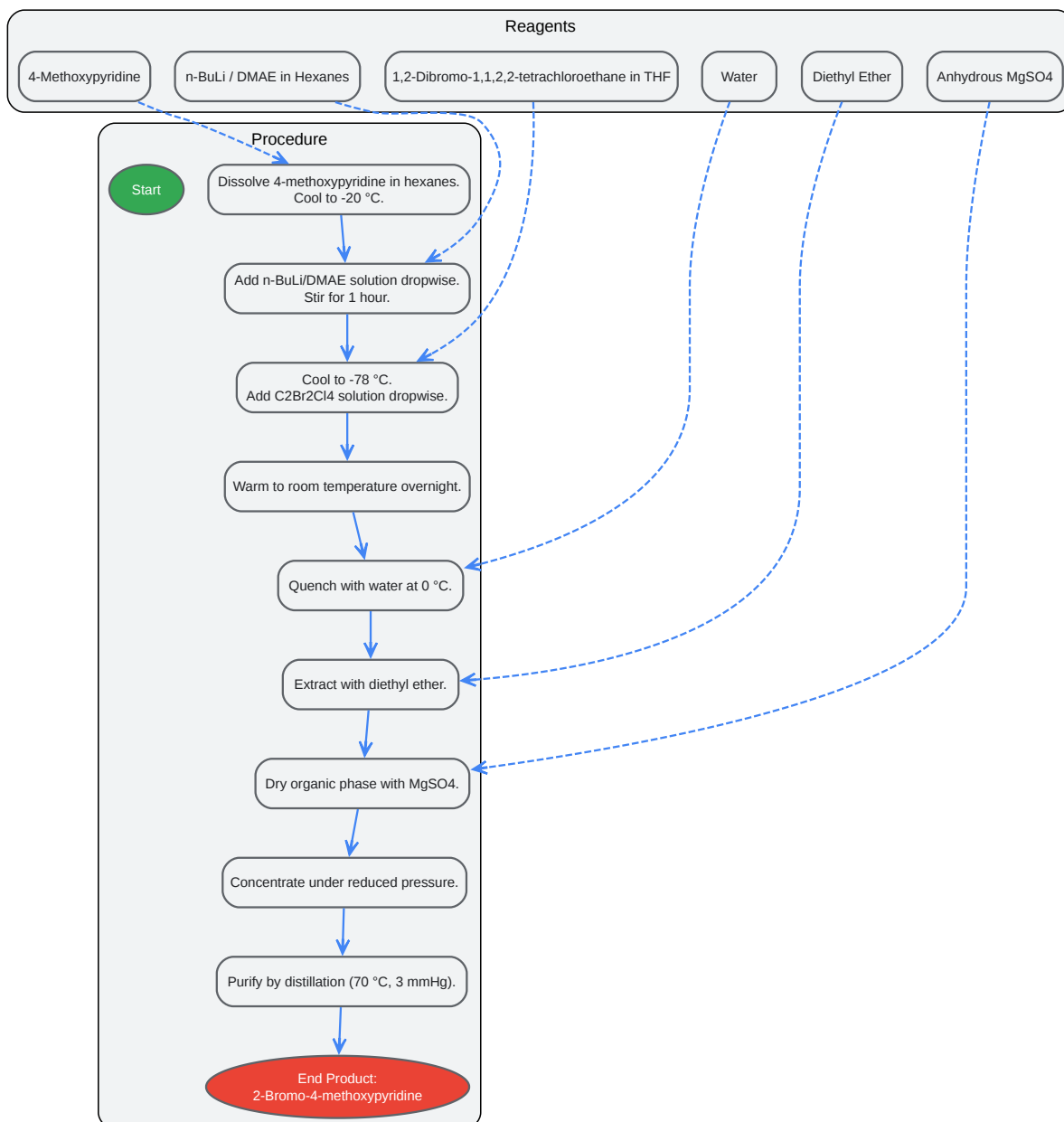
Methodology (Shake-Flask Method):

- Equilibration:
 - Add an excess amount of the solid halogenated methoxypyridine to a known volume of water or buffer in a sealed container.
 - Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Separation:
 - Allow the undissolved solid to settle.
 - Filter the supernatant to remove any undissolved particles. A syringe filter with a low-binding membrane is recommended.
- Quantification:
 - Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
 - The measured concentration represents the aqueous solubility of the compound at that specific temperature.

Mandatory Visualizations

Experimental Workflow: Synthesis of 2-Bromo-4-methoxypyridine

The following diagram illustrates a typical experimental workflow for the synthesis of 2-bromo-4-methoxypyridine via directed ortho-metalation of 4-methoxypyridine.^{[8][9]}

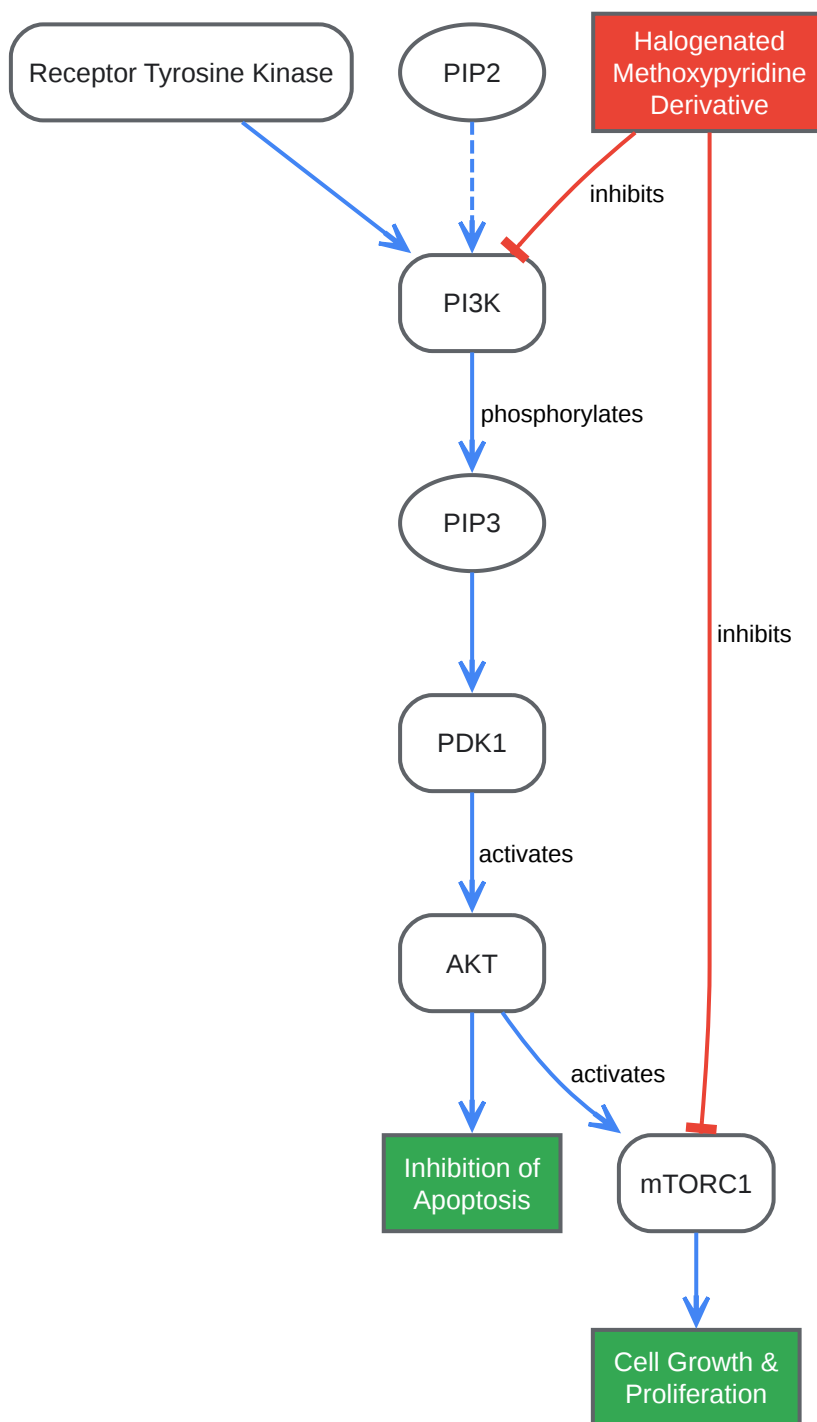


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Synthesis of 2-Bromo-4-methoxypyridine Workflow

Signaling Pathway: Inhibition of PI3K/mTOR by Methoxypyridine Derivatives

Methoxypyridine derivatives have been investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.^{[11][12]} The following diagram provides a simplified representation of this inhibitory action.



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PI3K/mTOR Signaling Inhibition

Conclusion

The physicochemical properties of halogenated methoxypyridines are of paramount importance in the design and development of new therapeutic agents. This guide has provided a summary of available data, detailed standard experimental protocols for the determination of key properties, and visualized a representative synthetic workflow and a relevant signaling pathway. A thorough understanding and experimental determination of these properties are essential for researchers to optimize the drug-like characteristics of this promising class of compounds and to advance their potential clinical applications.

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